molecular formula C22H24N4O4S B3009827 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904826-09-1

2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B3009827
CAS No.: 904826-09-1
M. Wt: 440.52
InChI Key: IBRQKWMQNVYDPO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,4-dimethoxybenzenesulfonamide core linked to a phenylpyridazine-pyrrolidine moiety. The compound’s structure integrates key pharmacophoric elements:

  • Sulfonamide group: Known for diverse biological activities, including enzyme inhibition and antimicrobial effects.
  • Aromatic systems: The 2,4-dimethoxybenzene and pyridazine rings contribute to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-18-8-10-21(20(15-18)30-2)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRQKWMQNVYDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.
  • Reactivity Studies: The compound's reactivity can be explored through different reaction conditions, providing insights into the behavior of similar sulfonamide derivatives.

2. Biology:

  • Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antimicrobial activity. Studies are ongoing to evaluate the efficacy of this compound against various pathogens.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties. The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways.

3. Medicine:

  • Therapeutic Applications: There is growing interest in exploring this compound as a drug candidate for treating various diseases, including cancer and bacterial infections. Its mechanism of action involves inhibiting enzymes by mimicking natural substrates.
  • Neurological Disorders: Investigations are underway to assess its potential in treating neurological disorders due to its interaction with neurotransmitter systems.

4. Industry:

  • Material Science: The compound's unique properties may be harnessed in developing new materials with specific electronic or optical characteristics.

Case Study 1: Antimicrobial Activity

A study conducted on sulfonamide derivatives revealed that compounds similar to 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing bioactivity.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound for anticancer drug development.

Summary Table of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex synthesisFacilitates development of new compounds
BiologyAntimicrobial and anticancer propertiesOffers new therapeutic avenues
MedicineDrug candidate for various diseasesPotential to treat infections and cancer
IndustryDevelopment of advanced materialsInnovations in material science

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridazine rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name (Reference) Core Structure Key Substituents Molecular Weight Synthesis Method
Target Compound Benzenesulfonamide 2,4-Dimethoxy, pyridazin-3-yl-pyrrolidine Not reported Likely sulfonylation
5-Chloro-N-...thiophene-2-sulfonamide Thiophenesulfonamide Chloro, pyridazin-3-yl-pyrrolidine 420.9 Sulfonylation of amine
IIIa Benzenesulfonamide 4-Methoxy, styryl-quinoline Not reported Sulfonic chloride reaction
Example 53 Benzenesulfonamide Fluoro, chromen-2-yl-pyrazole 589.1 Suzuki cross-coupling
Key Observations:

Sulfonamide Core : All compounds share a sulfonamide backbone, but the aromatic systems vary (e.g., benzene vs. thiophene in ), impacting electronic properties and target binding.

Substituent Effects :

  • The 2,4-dimethoxy groups in the target compound increase electron density and lipophilicity compared to the chloro-thiophene in or fluoro-chromen in .
  • Pyrrolidine is conserved in the target and , suggesting a role in enhancing solubility or receptor interaction.

Synthetic Routes :

  • Sulfonylation (e.g., ) is straightforward for amine-sulfonyl chloride coupling.
  • Palladium-catalyzed cross-coupling (e.g., ) is employed for complex heterocycles.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Pyrrolidine’s basicity may improve aqueous solubility relative to purely aromatic systems (e.g., IIIa in ).
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas pyrrolidine may resist rapid hepatic degradation.

Biological Activity

2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS Number: 904826-09-1) is a complex organic compound known for its potential biological activities. This compound features a sulfonamide group, which is significant in medicinal chemistry due to its diverse pharmacological properties. The structural components include a benzene sulfonamide core, dimethoxy substituents, and a pyridazinyl-pyrrolidinyl moiety, suggesting potential interactions with various biological targets.

  • Molecular Formula : C22H24N4O4S
  • Molecular Weight : 440.5 g/mol
  • Structure : The compound's structure can be represented as follows:
InChI 1S C22H24N4O4S c1 29 18 8 9 19 21 15 18 30 2 22 28 24 17 7 5 6 16 14 17 20 10 11 23 26 25 20 27 12 3 4 13 27 h5 11 14 15H 3 4 12 13H2 1 2H3 H 24 28 \text{InChI 1S C22H24N4O4S c1 29 18 8 9 19 21 15 18 30 2 22 28 24 17 7 5 6 16 14 17 20 10 11 23 26 25 20 27 12 3 4 13 27 h5 11 14 15H 3 4 12 13H2 1 2H3 H 24 28 }

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study on pyrrolidine derivatives showed that certain modifications enhanced their antibacterial and antifungal activities. For instance, the presence of electron-donating groups on the aromatic ring was found to increase the inhibitory effects against various bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesAntibacterial Activity
Compound APyrrolidine coreMIC < 1 µg/mL
Compound BDimethoxy substitutionModerate activity
Compound CHalogenated variantsStrong inhibition

The proposed mechanism of action for sulfonamide compounds includes inhibition of bacterial folic acid synthesis by mimicking para-amino benzoic acid (PABA), which is essential for bacterial growth. This mechanism is critical in understanding how this compound may exert its effects .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The study found that derivatives similar to this compound exhibited promising results, with some compounds achieving MIC values significantly lower than traditional antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated that compounds with similar structural motifs demonstrated effective inhibition of fungal growth at low concentrations, suggesting their potential as therapeutic agents in treating fungal infections .

Q & A

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology : Perform kinetic assays (e.g., fluorogenic substrates for proteases) under varying inhibitor concentrations. Calculate Ki values via Dixon plots and confirm non-competitive inhibition via Lineweaver-Burk analysis. Cross-reference with RNA-seq data to identify downstream pathway modulation .

Notes on Evidence Utilization

  • Synthesis & Characterization : , and 14 provide protocols for sulfonamide synthesis, analytical validation, and reaction optimization.
  • Biological Evaluation : and detail antimitotic and enzyme inhibition assays, while offers statistical frameworks.
  • Advanced Methodologies : (experimental design) and 17 (structural modifications) inform pharmacokinetic and SAR studies.

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